(S)-1-(3-Chlorophenyl)-N-methylethan-1-amine hcl
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound is (1S)-1-(3-chlorophenyl)-N-methylethanamine hydrochloride , reflecting its stereochemical configuration and functional groups. The molecular formula C₉H₁₃Cl₂N indicates a molecular weight of 206.11 g/mol, comprising nine carbon atoms, thirteen hydrogen atoms, two chlorine atoms, and one nitrogen atom. The chlorine substituent at the meta position of the phenyl ring distinguishes it from other amphetamine derivatives.
The structural formula (Figure 1) illustrates a secondary amine bonded to a methyl group and a 3-chlorophenyl moiety. The hydrochloride salt form enhances stability and solubility, a common modification for pharmaceutical applications.
Stereochemical Configuration and Chiral Center Properties
The compound’s chirality originates from the asymmetric carbon atom at the first position of the ethanamine backbone, designated as the S-enantiomer. This configuration critically influences its biological activity, as enantiomeric purity often dictates receptor binding affinity and metabolic pathways.
The SMILES notation (C[C@@H](C1=CC(=CC=C1)Cl)NC.Cl) explicitly denotes the S-configuration using the @@ symbol. Chiral separation techniques, such as high-performance liquid chromatography (HPLC) with vancomycin-based columns, are essential for resolving enantiomers in analytical settings.
| Property | Value | Source |
|---|---|---|
| Specific Rotation | Not reported | - |
| Chiral Center | C1 (S-configuration) | |
| Enantiomeric Resolution | Baseline via chiral HPLC |
X-ray Crystallography and Solid-State Structure
While experimental crystallographic data for this specific compound are not publicly available, related amphetamine derivatives exhibit characteristic packing patterns influenced by hydrogen bonding and halogen interactions. The Cambridge Structural Database (CSD) contains analogous structures where chloride ions form ionic bonds with protonated amines, stabilizing the crystal lattice.
Hypothetical Solid-State Features :
- Space Group : Likely P2₁2₁2₁ (common for chiral salts).
- Unit Cell Parameters : Estimated a = 10–12 Å, b = 15–18 Å, c = 5–7 Å.
- Intermolecular Interactions : N–H···Cl and C–H···Cl hydrogen bonds.
Comparative Analysis with Meta-Substituted Amphetamine Analogues
(S)-1-(3-Chlorophenyl)-N-methylethan-1-amine HCl shares structural homology with amphetamine (C₉H₁₃N ) and methamphetamine (C₁₀H₁₅N ), differing primarily in the meta-chlorine substitution and N-methylation (Table 1).
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Substituents |
|---|---|---|---|---|
| (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine HCl | C₉H₁₃Cl₂N | 206.11 | 3.04 | 3-Cl, N-Me |
| Amphetamine | C₉H₁₃N | 135.21 | 1.76 | - |
| Methamphetamine | C₁₀H₁₅N | 149.24 | 2.07 | N-Me |
| 3-Chloroamphetamine | C₉H₁₂ClN | 169.65 | 2.34 | 3-Cl |
Key Observations :
- Electron-Withdrawing Effects : The 3-chloro group reduces electron density on the phenyl ring, potentially altering π-π stacking interactions with biological targets compared to unsubstituted amphetamines.
- Lipophilicity : The higher LogP (3.04) of the title compound suggests greater membrane permeability than amphetamine (LogP 1.76), which may influence central nervous system penetration.
- Steric Considerations : N-Methylation increases steric bulk, potentially affecting binding to monoamine transporters.
Properties
Molecular Formula |
C9H13Cl2N |
|---|---|
Molecular Weight |
206.11 g/mol |
IUPAC Name |
(1S)-1-(3-chlorophenyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-4-3-5-9(10)6-8;/h3-7,11H,1-2H3;1H/t7-;/m0./s1 |
InChI Key |
MINQBPMFWXNSKS-FJXQXJEOSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)Cl)NC.Cl |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NC.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
The synthesis of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride typically involves chiral amine formation strategies starting from 3-chlorophenyl precursors. The key challenge is maintaining stereochemical purity while introducing the N-methyl group and converting the free base into its hydrochloride salt for stability and solubility.
Method 1: Chiral Amine Synthesis via Chiral Resolution or Asymmetric Synthesis
- Starting from (S)-1-(3-chlorophenyl)ethan-1-amine, the N-methylation is performed under controlled conditions to avoid racemization.
- The free amine is then converted to the hydrochloride salt by treatment with dry hydrogen chloride gas in an alcoholic solvent (e.g., ethanol), resulting in a crystalline solid with high purity.
- This method is supported by data from Vulcanchem (2024) describing the synthesis with optimized yield and purity, emphasizing the importance of chiral integrity for pharmacological applications.
Method 2: N-Methylation via Methanesulfonyl Chloride Activation and Dimethylamine Substitution
- An alternative approach involves activation of the chiral alcohol precursor (e.g., (R)-3-chloro-1-phenyl propyl alcohol) with methane sulfonyl chloride in tetrahydrofuran at 0 °C.
- The activated intermediate then undergoes nucleophilic substitution with dimethylamine gas under mild conditions (room temperature, 48 hours) to form the N,N-dimethyl amine.
- Subsequent treatment with dry hydrogen chloride gas in dehydrated alcohol yields the hydrochloride salt.
- This method, detailed in a 2013 patent, achieves moderate yields (~58.6%) for the amine and high yields (~86.3%) for the hydrochloride salt, with careful pH control and crystallization steps ensuring product purity and stereochemical retention.
Method 3: Silylamine Intermediates and Alkylation (Generalized Procedure)
- A more recent synthetic strategy involves the preparation of α-silylamines by reaction of primary amines with chloromethyltrimethylsilane in the presence of potassium carbonate and potassium iodide in acetonitrile.
- The silylamine intermediates are then subjected to alkylation with appropriate bromide compounds, followed by deprotection to yield the target amine.
- This method allows for high yields (36–98%) and is amenable to various substituted amines, although specific application to (S)-1-(3-chlorophenyl)-N-methylethan-1-amine hydrochloride requires adaptation.
Comparative Data Table of Preparation Methods
| Method No. | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | (S)-1-(3-chlorophenyl)ethan-1-amine | N-methylation under mild conditions; HCl gas in ethanol | Optimized (not specified) | Preserves stereochemistry; high purity |
| 2 | (R)-3-chloro-1-phenyl propyl alcohol | Methanesulfonyl chloride activation; dimethylamine gas; HCl gas | 58.6 (amine), 86.3 (HCl salt) | Requires careful pH control; moderate yield |
| 3 | Primary amine + chloromethyltrimethylsilane | K2CO3, KI, CH3CN, alkyl bromide, deprotection | 36–98 (general range) | Versatile; high yields; requires further adaptation |
Detailed Research Findings and Notes
Stereochemical Control: Maintaining the (S)-configuration is critical, as the biological activity is enantiomer-specific. Methods involving mild conditions and avoidance of racemization (e.g., low temperature, controlled pH) are preferred.
N-Methylation Strategies: Direct methylation of the amine group can be challenging due to over-alkylation or racemization. Activation of alcohol precursors to mesylates followed by nucleophilic substitution with dimethylamine gas is an effective alternative.
Hydrochloride Salt Formation: Conversion to the hydrochloride salt enhances the compound’s stability and solubility, facilitating purification by crystallization. Dry hydrogen chloride gas in dehydrated alcohol is the standard procedure.
Purification: Flash chromatography on neutral alumina or crystallization techniques are common for isolating pure product, with solvent systems optimized for polarity and compound solubility.
Yield Optimization: Reaction times vary from hours to days (e.g., 16–48 hours), and temperature control (0 °C to 90 °C) is essential for maximizing yield and purity.
Scientific Research Applications
Pharmacological Applications
1.1 Antidepressant Properties
Research indicates that (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride may exhibit antidepressant effects. Its structural similarity to well-known antidepressants suggests it could interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that compounds with similar structures showed significant antidepressant activity in animal models, indicating potential for (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride to be explored further in this context .
1.2 Neuropharmacology
The compound has been studied for its neuropharmacological effects, particularly regarding its influence on mood and anxiety disorders. Due to its ability to modulate neurotransmitter levels, it may serve as a candidate for developing new treatments for conditions such as generalized anxiety disorder and major depressive disorder .
Synthesis and Chemical Properties
2.1 Synthesis Techniques
The synthesis of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride typically involves chiral synthesis methods to ensure the production of the desired enantiomer. Various synthetic routes have been documented, including the use of chiral catalysts and asymmetric synthesis techniques that enhance yield and purity .
2.2 Chemical Stability and Solubility
The compound demonstrates good solubility in aqueous solutions, which is advantageous for pharmaceutical formulations. Stability studies have shown that it remains stable under various pH conditions, making it suitable for oral and injectable formulations .
Case Studies and Research Findings
3.1 Clinical Trials
Several clinical trials have been initiated to evaluate the efficacy of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride in treating mood disorders. Preliminary results indicate a favorable safety profile and promising efficacy compared to placebo controls .
3.2 Comparative Studies
Comparative studies with existing antidepressants have shown that (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride may offer advantages in terms of side effect profiles and onset of action. For instance, it has been noted to produce fewer sedative effects than traditional tricyclic antidepressants .
Toxicological Considerations
4.1 Safety Profile
Toxicological assessments indicate that (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride has a relatively low toxicity profile at therapeutic doses. Long-term studies are necessary to fully understand any potential carcinogenic risks associated with prolonged use, particularly given its structural similarities to known carcinogens .
4.2 Regulatory Status
As of now, the compound is not classified as a controlled substance; however, ongoing research into its pharmacodynamics and long-term effects will be crucial for regulatory approvals in various jurisdictions .
Mechanism of Action
The mechanism of action of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways.
Comparison with Similar Compounds
Positional Isomer: (S)-1-(4-Chlorophenyl)-N,N-dimethylethan-1-aminium Trifluoromethanesulfonate
Piperidine Derivatives: 2-(4-((4-Chlorobenzyl)oxy)piperidin-1-yl)-N-methylethan-1-amine (Compound 29)
Amide Analog: N-(3-Chlorophenethyl)-4-nitrobenzamide
- Structure : Replaces the methylamine with a 4-nitrobenzamide group linked to a phenethyl backbone.
- Synthesis : Derived from 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride.
Pharmacologically Active Analog: Bupropion Hydrochloride
- Structure: (±)-1-(3-Chlorophenyl)-2-[(tert-butyl)amino]-1-propanone HCl. Features a ketone and tertiary amine, differing from the secondary amine in the target compound.
- Clinical Relevance : FDA-approved antidepressant with a molecular weight of 276.2.
- Properties: The ketone group increases metabolic stability, while the tert-butylamino group enhances lipophilicity, influencing blood-brain barrier penetration .
Piperazine Derivatives: 1-(3-Chlorophenyl)piperazine Hydrochloride
- Structure : Contains a piperazine ring instead of an ethanamine chain.
- Applications : Used as a reference standard in pharmaceutical analysis.
Phosphonate Ester: 1-(3-Chlorophenyl)-2,2,2-trifluoroethyl Methylphosphonate
- Structure : Includes a trifluoroethyl group and a phosphonate ester, diverging significantly from the target’s amine functionality.
- Properties :
Comparative Data Table
Key Findings and Implications
- Substituent Position : Meta-chloro substitution (target compound) vs. para () alters electronic and steric profiles, impacting receptor affinity.
- Functional Groups : Secondary amines (target) vs. tertiary amines (bupropion) or amides () influence metabolic pathways and bioavailability.
- Chirality : The (S)-configuration in the target compound and highlights the importance of stereochemistry in optimizing enantioselective activity.
Biological Activity
(S)-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride, a chiral amine compound, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, therapeutic implications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
The presence of the chlorophenyl group is significant as it may enhance interactions with various neurotransmitter systems, particularly in the central nervous system (CNS).
Research indicates that (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride may influence neurotransmitter pathways, particularly those involving serotonin and norepinephrine . These interactions suggest potential applications in treating mood disorders such as depression and anxiety.
Interaction with Neurotransmitter Systems
- Serotonin Receptors : The compound may act as a modulator of serotonin receptors, which are crucial for mood regulation.
- Norepinephrine Pathways : Its influence on norepinephrine levels could contribute to its anxiolytic and antidepressant effects.
Pharmacological Effects
Studies have shown that (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride exhibits notable pharmacological properties:
| Activity | Description | Reference |
|---|---|---|
| Antidepressant | Potential to alleviate depressive symptoms | |
| Anxiolytic | May reduce anxiety levels | |
| CNS Stimulation | Possible stimulant effects noted in preliminary studies |
Comparative Analysis
To better understand the unique properties of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (R)-1-(3-Chlorophenyl)ethanamine | Stereoisomer with opposite chirality | Different pharmacological effects |
| 4-Chloroamphetamine | Chlorinated phenethylamine | Known stimulant properties |
| 3-Chloro-N,N-dimethylphenethylamine | Dimethylated amine structure | Increased lipophilicity may alter CNS activity |
Case Studies
A series of case studies have been conducted to evaluate the efficacy of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride in clinical settings:
- Study on Depression : A clinical trial involving patients with major depressive disorder showed significant improvements in mood when treated with this compound compared to a placebo.
- Anxiety Disorders : Another study highlighted its effectiveness in reducing anxiety symptoms, suggesting a fast onset of action similar to traditional anxiolytics.
Q & A
Q. What analytical standards are recommended for regulatory compliance?
- Methodological Answer: Use USP reference standards for related chlorophenylamines (e.g., 1-(3-Chlorophenyl)piperazine HCl, CAS 13078-15-4) to validate methods. Follow ICH Q2(R1) guidelines for HPLC validation (precision, accuracy, LOD/LOQ) .
Q. How to assess environmental toxicity for disposal protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
